Cas no 1805688-50-9 (Methyl 5-cyano-2-(2-oxopropyl)benzoate)

Methyl 5-cyano-2-(2-oxopropyl)benzoate 化学的及び物理的性質
名前と識別子
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- Methyl 5-cyano-2-(2-oxopropyl)benzoate
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- インチ: 1S/C12H11NO3/c1-8(14)5-10-4-3-9(7-13)6-11(10)12(15)16-2/h3-4,6H,5H2,1-2H3
- InChIKey: MYAQOLWIZVRWDR-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C1C=C(C#N)C=CC=1CC(C)=O)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 328
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 67.2
Methyl 5-cyano-2-(2-oxopropyl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015014842-500mg |
Methyl 5-cyano-2-(2-oxopropyl)benzoate |
1805688-50-9 | 97% | 500mg |
798.70 USD | 2021-05-31 | |
Alichem | A015014842-250mg |
Methyl 5-cyano-2-(2-oxopropyl)benzoate |
1805688-50-9 | 97% | 250mg |
470.40 USD | 2021-05-31 | |
Alichem | A015014842-1g |
Methyl 5-cyano-2-(2-oxopropyl)benzoate |
1805688-50-9 | 97% | 1g |
1,445.30 USD | 2021-05-31 |
Methyl 5-cyano-2-(2-oxopropyl)benzoate 関連文献
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Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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10. 3D walnut-shaped TiO2/RGO/MoO2@Mo electrode exhibiting extraordinary supercapacitor performance†Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
Methyl 5-cyano-2-(2-oxopropyl)benzoateに関する追加情報
Methyl 5-cyano-2-(2-oxopropyl)benzoate (CAS No. 1805688-50-9): A Comprehensive Overview in Modern Chemical Biology
Methyl 5-cyano-2-(2-oxopropyl)benzoate, identified by its CAS number 1805688-50-9, is a compound of significant interest in the field of chemical biology. This molecule, characterized by its complex structural framework, has garnered attention due to its potential applications in pharmaceutical research and synthetic chemistry. The presence of both cyano and ester functional groups makes it a versatile intermediate, facilitating diverse chemical transformations that are critical for the development of novel bioactive molecules.
The structural motif of Methyl 5-cyano-2-(2-oxopropyl)benzoate encompasses a benzoate backbone, which is a well-documented scaffold in medicinal chemistry. The benzoate moiety is known for its stability and compatibility with various biological systems, making it an attractive component in drug design. Additionally, the cyano group introduces a polar character to the molecule, enhancing its solubility in polar solvents and potentially improving its interaction with biological targets. The 2-(2-oxopropyl) substituent further complicates the structure, providing additional sites for functionalization and modulating the compound's pharmacokinetic properties.
In recent years, there has been a surge in research focused on developing small molecules that can modulate biological pathways associated with neurological disorders. The unique structural features of Methyl 5-cyano-2-(2-oxopropyl)benzoate make it a promising candidate for such investigations. For instance, studies have suggested that benzoate derivatives can interact with neurotransmitter receptors and ion channels, potentially leading to therapeutic effects in conditions such as epilepsy and depression. The cyano group may also play a role in these interactions by influencing the electronic properties of the molecule, thereby affecting its binding affinity and selectivity.
Moreover, the ester functionality in Methyl 5-cyano-2-(2-oxopropyl)benzoate provides a site for further chemical modification, allowing researchers to explore different derivatives with tailored properties. Esterases, enzymes that hydrolyze esters, are widely distributed in biological systems and can be targeted to develop prodrugs or to enhance the bioavailability of active compounds. This characteristic makes Methyl 5-cyano-2-(2-oxopropyl)benzoate a valuable tool in drug development pipelines.
The synthesis of Methyl 5-cyano-2-(2-oxopropyl)benzoate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are often employed to construct the desired molecular framework efficiently. These methods not only ensure high yields but also minimize side reactions, which is crucial for producing pure compounds suitable for biological testing.
In the realm of computational chemistry, molecular modeling techniques have been increasingly utilized to predict the behavior of Methyl 5-cyano-2-(2-oxopropyl)benzoate both in vitro and in silico. These studies help in understanding its interactions with biological targets at an atomic level, providing insights into its potential pharmacological effects. Additionally, virtual screening algorithms can be employed to identify new derivatives with enhanced activity or reduced toxicity.
The potential applications of Methyl 5-cyano-2-(2-oxopropyl)benzoate extend beyond pharmaceuticals into materials science and agrochemicals. For example, its structural complexity makes it a suitable candidate for designing novel polymers or specialty chemicals with unique properties. In agrochemical research, benzoate derivatives have shown promise as intermediates for developing pesticides and herbicides due to their ability to interact with biological targets in pests.
Recent advancements in green chemistry have also influenced the synthesis of compounds like Methyl 5-cyano-2-(2-oxopropyl)benzoate. Researchers are increasingly adopting sustainable practices such as solvent-free reactions, catalytic methods using biodegradable materials, and energy-efficient processes to minimize environmental impact. These approaches not only align with global sustainability goals but also enhance the economic viability of chemical production.
The role of analytical techniques in characterizing Methyl 5-cyano-2-(2-oxopropyl)benzoate cannot be overstated. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are essential tools for confirming molecular structure and purity. These methods provide detailed information about the compound's composition and help ensure that it meets the required standards for further applications.
In conclusion, Methyl 5-cyano-2-(2-oxopropyl)benzoate (CAS No. 1805688-50-9) is a multifaceted compound with significant potential in various fields of chemistry and biology. Its unique structural features make it a valuable intermediate for drug development, materials science, and agrochemical research. As our understanding of chemical biology continues to evolve, compounds like this are likely to play an increasingly important role in addressing complex scientific challenges.
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